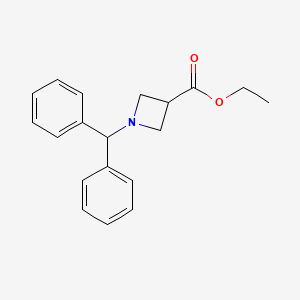
N-(3-Acetylphenyl)guanidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-Acetylphenyl)guanidine is a chemical compound with the molecular formula C9H11N3O and a molecular weight of 177.21 g/mol It is characterized by the presence of a guanidine group attached to a 3-acetylphenyl moiety
Vorbereitungsmethoden
The synthesis of N-(3-Acetylphenyl)guanidine can be achieved through several methods. One common approach involves the reaction of 3-acetylphenyl isothiocyanate with an amine, followed by deprotection to yield the desired guanidine compound . Another method involves the use of thiourea derivatives as guanidylating agents, which react with amines under appropriate conditions to form the guanidine functionality . Industrial production methods often utilize transition-metal-catalyzed guanylation reactions, which offer high efficiency and selectivity .
Analyse Chemischer Reaktionen
N-(3-Acetylphenyl)guanidine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the acetyl group to an alcohol.
Wissenschaftliche Forschungsanwendungen
N-(3-Acetylphenyl)guanidine has a wide range of applications in scientific research:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.
Organic Synthesis: This compound serves as an intermediate in the synthesis of various organic molecules, including heterocycles and other nitrogen-containing compounds.
Material Science: This compound is employed in the development of advanced materials with unique properties, such as polymers and catalysts.
Wirkmechanismus
The mechanism of action of N-(3-Acetylphenyl)guanidine involves its interaction with specific molecular targets. The guanidine group is known to form hydrogen bonds and interact with biological molecules, influencing their activity. This compound can inhibit certain enzymes by binding to their active sites, thereby modulating their function . Additionally, it can interact with nucleic acids and proteins, affecting various cellular processes .
Vergleich Mit ähnlichen Verbindungen
N-(3-Acetylphenyl)guanidine can be compared with other guanidine derivatives, such as:
N-Phenylguanidine: Similar structure but lacks the acetyl group, resulting in different reactivity and applications.
N-(4-Acetylphenyl)guanidine: Similar to this compound but with the acetyl group in the para position, leading to variations in chemical behavior and biological activity.
N-(3-Methylphenyl)guanidine:
This compound stands out due to its unique combination of the guanidine and acetyl groups, which confer specific reactivity and biological activity.
Eigenschaften
IUPAC Name |
2-(3-acetylphenyl)guanidine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N3O/c1-6(13)7-3-2-4-8(5-7)12-9(10)11/h2-5H,1H3,(H4,10,11,12) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGHJRBBQKRWMQU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=CC=C1)N=C(N)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30392344 |
Source


|
| Record name | N-(3-ACETYLPHENYL)GUANIDINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30392344 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.20 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
24723-13-5 |
Source


|
| Record name | N-(3-ACETYLPHENYL)GUANIDINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30392344 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[(2-Nitrophenyl)methylideneamino]-4,5-diphenylfuran-3-carbonitrile](/img/structure/B1307344.png)










![octahydro-4H-cyclopenta[b]pyridin-4-one](/img/structure/B1307387.png)
